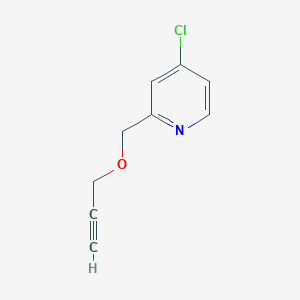
4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶是一种化学化合物,分子式为C9H8ClNO。它是一种吡啶衍生物,在4位有一个氯取代基,在2位有一个丙-2-炔-1-氧基甲基。
准备方法
合成路线和反应条件: 4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶的合成通常涉及在碳酸钾等碱的存在下,4-氯吡啶与炔丙醇反应。 反应在回流条件下进行,以促进目标产物的形成 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和产物的纯度。 该化合物通常通过柱色谱或重结晶等技术进行纯化 .
化学反应分析
反应类型: 4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶可以进行各种化学反应,包括:
取代反应: 氯基团可以在适当条件下被其他亲核试剂取代。
氧化反应: 丙-2-炔-1-氧基基团可以被氧化形成相应的醛或羧酸。
还原反应: 该化合物可以被还原形成相应的醇或胺.
常用试剂和条件:
取代: 在碱的存在下,胺或硫醇等亲核试剂。
氧化: 高锰酸钾或三氧化铬等氧化剂。
还原: 氢化铝锂或硼氢化钠等还原剂.
主要形成的产物:
- 取代吡啶
- 氧化形成的醛或羧酸
- 还原形成的醇或胺
科学研究应用
4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 由于其反应性官能团,被研究用于其作为生化探针的潜力。
医药: 探索其潜在的药理性质,包括抗菌和抗癌活性。
作用机制
4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为亲电子试剂,与生物分子上的亲核位点反应。 这种相互作用会导致酶活性的抑制或蛋白质功能的改变,从而发挥其生物学效应 .
类似化合物:
- 4-氯-2-((丙-2-炔-1-氧基)苯基)甲酮
- 4-氯-2-((丙-2-炔-1-氧基)苄叉)苯甲酰肼
比较: 4-氯-2-((丙-2-炔-1-氧基)甲基)吡啶由于其在吡啶环上的特定取代模式而独一无二,这赋予了其独特的化学反应活性和生物活性。
相似化合物的比较
- 4-Chloro-2-((prop-2-yn-1-yloxy)phenyl)methanone
- 4-Chloro-2-((prop-2-yn-1-yloxy)benzylidene)benzohydrazide
Comparison: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
生物活性
4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chloro substituent and a propargyloxy methyl group, suggests various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Properties
Pyridine derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with a pyridine nucleus exhibit broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria. Specific tests have demonstrated that similar pyridine compounds possess minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent research has highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values (the concentration required to inhibit cell growth by 50%) for these derivatives often fall within the nanomolar range, indicating potent antitumor activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine compounds have also been documented. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies suggest that derivatives similar to this compound can stabilize human red blood cell membranes, thereby exhibiting anti-inflammatory activity .
Case Study 1: Antimicrobial Activity Evaluation
A study assessed the antimicrobial efficacy of several pyridine derivatives, including those structurally related to this compound. The results showed that these compounds effectively inhibited the growth of both Bacillus subtilis and Candida albicans, suggesting their potential use as antifungal agents .
Case Study 2: Anticancer Screening
In another investigation, a series of pyridine-based compounds were screened against various cancer cell lines. One derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, comparable to established chemotherapeutic agents. This highlights the potential of pyridine derivatives in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cell Cycle Arrest : Many pyridine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells, enhancing their cytotoxic effects against tumors.
属性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
4-chloro-2-(prop-2-ynoxymethyl)pyridine |
InChI |
InChI=1S/C9H8ClNO/c1-2-5-12-7-9-6-8(10)3-4-11-9/h1,3-4,6H,5,7H2 |
InChI 键 |
TYFSGTIYZDLKPT-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC1=NC=CC(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















